This guide details the synthesis of Methyl 2-fluoro-5-(hydroxymethyl)benzoate , a critical benzyl alcohol intermediate used in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated medicinal scaffolds.
The primary recommended pathway is the Radical Bromination-Hydrolysis Sequence starting from the commercially available Methyl 2-fluoro-5-methylbenzoate. This route is selected for its scalability, cost-effectiveness, and avoidance of complex regioselective reduction steps required by diester precursors.
Retrosynthetic Analysis
The retrosynthetic strategy relies on the functionalization of the benzylic carbon. Disconnecting the hydroxyl group reveals a benzyl bromide precursor, which can be traced back to a methyl group. This identifies Methyl 2-fluoro-5-methylbenzoate as the ideal starting material, avoiding the need to construct the aromatic ring or differentiate between two carboxyl groups.
Figure 1: Retrosynthetic disconnection showing the transformation of the methyl group to the hydroxymethyl target via a brominated intermediate.
This pathway consists of two main stages: the radical bromination of the benzylic methyl group followed by a mild nucleophilic substitution to install the hydroxyl group.
Stage 1: Wohl-Ziegler Bromination
The reaction utilizes N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide) to selectively brominate the benzylic position.
Reagents: NBS (1.05 eq), AIBN (0.05 eq), CCl4 or Chlorobenzene.
Mechanism: Free-radical chain substitution.
Critical Control Point: Stoichiometry must be controlled to prevent the formation of the dibromo byproduct, which is difficult to separate.
Stage 2: Acetate-Assisted Hydrolysis
Direct hydrolysis of benzyl bromides with water/base can sometimes lead to saponification of the methyl ester (side reaction). To ensure chemoselectivity, we employ a two-step "Acetate Method":
Displacement of Bromide with Potassium Acetate (KOAc) to form the benzyl acetate.
Mild methanolysis (transesterification) to release the benzyl alcohol.
Figure 2: Step-by-step synthesis pathway via the acetate intermediate to ensure ester stability.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-(bromomethyl)-2-fluorobenzoate
Safety Note: Benzyl bromides are potent lachrymators. Perform all operations in a well-ventilated fume hood.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add Methyl 2-fluoro-5-methylbenzoate (10.0 g, 59.5 mmol) and anhydrous CCl4 (or Chlorobenzene for a greener alternative) (100 mL).
Reaction: Heat the mixture to reflux (77°C for CCl4) under nitrogen atmosphere. Monitor by TLC or HPLC. The reaction typically completes in 4–6 hours.
Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.
Purification: Concentrate the filtrate under reduced pressure. The crude oil can be used directly or purified via flash column chromatography (Hexanes/EtOAc) if significant dibromo-impurity is present.
Step 2: Conversion to Methyl 2-fluoro-5-(hydroxymethyl)benzoate
This protocol uses the Acetate Method for high yield and purity.
Acetylation:
Dissolve the crude bromide (from Step 1) in DMF (50 mL).
Add Potassium Acetate (8.8 g, 90 mmol).
Heat to 60°C for 3 hours. Monitor disappearance of bromide by TLC.
Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and concentrate to yield the crude benzyl acetate.
An In-depth Technical Guide to Methyl 2-fluoro-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 2-fluoro-5-(hydroxymethyl)benzoate, a key fluori...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-fluoro-5-(hydroxymethyl)benzoate, a key fluorinated building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its role in the development of novel therapeutics. This document is designed to be a practical resource, grounding theoretical concepts in established experimental protocols and data.
Chemical Identity and Physicochemical Properties
Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a substituted benzoic acid ester. The presence of a fluorine atom, a hydroxymethyl group, and a methyl ester moiety on the benzene ring imparts a unique combination of properties that are highly valuable in the design of bioactive molecules.
Figure 1: Chemical structure of Methyl 2-fluoro-5-(hydroxymethyl)benzoate.
Physicochemical Properties:
Property
Predicted Value
Justification/Source for Analogy
Appearance
White to off-white solid
Based on the appearance of similar substituted benzoates.
Melting Point
Not available
Will be influenced by the fluorine and hydroxymethyl substituents.
Boiling Point
Not available
Expected to be higher than simpler benzoates due to increased molecular weight and hydrogen bonding capability.
Solubility
Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.
The ester and alcohol functionalities suggest solubility in polar organic solvents. The aromatic ring limits water solubility.
pKa
~14-15 (hydroxyl proton)
Similar to other benzyl alcohols.
Synthesis of Methyl 2-fluoro-5-(hydroxymethyl)benzoate
There are two primary retrosynthetic pathways for the preparation of Methyl 2-fluoro-5-(hydroxymethyl)benzoate. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Route 1: Reduction of Methyl 2-fluoro-5-formylbenzoate
This is a common and efficient method that involves the selective reduction of the aldehyde functionality.
Figure 2: Synthetic pathway for the reduction of Methyl 2-fluoro-5-formylbenzoate.
Experimental Protocol:
Dissolution: In a round-bottom flask, dissolve Methyl 2-fluoro-5-formylbenzoate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the product with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Causality Behind Experimental Choices:
Methanol as Solvent: Methanol is a good solvent for both the starting material and the sodium borohydride. It also serves as a proton source during the work-up.
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the ester functionality.
Inert Atmosphere: While not strictly necessary for this reduction, it is good practice in organic synthesis to prevent the introduction of moisture, which can react with the reducing agent.
Low-Temperature Addition: This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.
Route 2: Esterification of 2-Fluoro-5-(hydroxymethyl)benzoic acid
This route involves the classic Fischer esterification of the corresponding carboxylic acid.
Figure 3: Synthetic pathway for the esterification of 2-Fluoro-5-(hydroxymethyl)benzoic acid.
Experimental Protocol:
Reaction Setup: To a solution of 2-Fluoro-5-(hydroxymethyl)benzoic acid (1.0 eq) in a large excess of methanol, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product. Further purification can be achieved by column chromatography if necessary.
Causality Behind Experimental Choices:
Excess Methanol: The Fischer esterification is an equilibrium process. Using a large excess of methanol as both the reactant and the solvent drives the equilibrium towards the formation of the ester product, thereby increasing the yield.
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to shift the equilibrium to the product side.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.8-7.9
dd
1H
Ar-H (H-6)
~7.3-7.4
m
1H
Ar-H (H-4)
~7.1-7.2
t
1H
Ar-H (H-3)
~4.7
s
2H
-CH₂ OH
~3.9
s
3H
-COOCH₃
~2.0-2.5
br s
1H
-CH₂OH
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~165-167
-C =O (ester)
~158-160 (d, ¹JCF ≈ 240-250 Hz)
C -F (C-2)
~140-142
C -CH₂OH (C-5)
~130-132
Ar-C H (C-6)
~125-127
Ar-C H (C-4)
~118-120 (d, ²JCF ≈ 20-25 Hz)
Ar-C H (C-3)
~115-117 (d, ²JCF ≈ 20-25 Hz)
C -COOCH₃ (C-1)
~63-65
-C H₂OH
~52-53
-COOC H₃
Predicted Infrared (IR) Spectrum:
Wavenumber (cm⁻¹)
Intensity
Assignment
~3400
Broad
O-H stretch (alcohol)
~2950
Medium
C-H stretch (methyl)
~1720
Strong
C=O stretch (ester)
~1610, 1500
Medium-Strong
C=C stretch (aromatic)
~1250
Strong
C-O stretch (ester)
~1100
Strong
C-F stretch
Predicted Mass Spectrum (EI):
Molecular Ion (M⁺): m/z = 184
Key Fragmentation Peaks:
m/z = 153 ([M - OCH₃]⁺)
m/z = 125 ([M - COOCH₃]⁺)
m/z = 97 ([M - COOCH₃ - CO]⁺)
Applications in Drug Development and Organic Synthesis
Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of the fluorine atom and the versatile hydroxymethyl and ester functional groups allow for its elaboration into more complex structures.
Key Applications:
Synthesis of PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The structural motif present in Methyl 2-fluoro-5-(hydroxymethyl)benzoate is found in several PARP inhibitors currently in development. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to build the complex heterocyclic systems characteristic of these drugs.
Fluoroquinolone Antibiotics: The fluorinated benzene ring is a common feature in fluoroquinolone antibiotics. This intermediate can be used to construct the core structure of these antibacterial agents.[4]
Agrochemicals: The unique substitution pattern of this molecule makes it a useful building block for the synthesis of novel herbicides and pesticides.
General Organic Synthesis: The three distinct functional groups provide multiple handles for chemical modification, making it a versatile starting material for the synthesis of a variety of complex organic molecules.
Safety and Handling
As a laboratory chemical, Methyl 2-fluoro-5-(hydroxymethyl)benzoate should be handled with appropriate care.
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
Precautionary Statements:
Wear protective gloves, eye protection, and face protection.
Wash hands thoroughly after handling.
Avoid breathing dust/fume/gas/mist/vapors/spray.
Use only outdoors or in a well-ventilated area.[6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a strategically important chemical intermediate with significant potential in drug discovery and development. Its unique combination of functional groups allows for its versatile application in the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.
References
MySkinRecipes. (n.d.). Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. Retrieved from [Link]
MySkinRecipes. (n.d.). 2-Fluoro-5-(Hydroxymethyl)Benzoic Acid. Retrieved from [Link]
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
Allfluoro. (n.d.). Methyl 2-fluoro-5-(hydroxymethyl)benzoate. Retrieved from [Link]
Chem-Space. (n.d.). methyl 2-fluoro-5-(hydroxymethyl)benzoate. Retrieved from [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl (4-hydroxymethyl)benzoate. Retrieved from [Link]
Arctom. (n.d.). CAS NO. 816449-70-4 | Methyl 2-fluoro-5-(hydroxymethyl)benzoate. Retrieved from [Link]
Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved from [Link]
ChemSynthesis. (n.d.). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
gsrs. (n.d.). METHYL 2-FLUORO-5-FORMYLBENZOATE. Retrieved from [Link]
doc brown's advanced organic chemistry revision notes. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]
Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
doc brown's advanced organic chemistry revision notes. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
Thermo Fisher Scientific. (2025). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. Retrieved from [Link]
ResearchGate. (n.d.). Superposition of IR spectra for pure methyl benzoate and organic phase.... Retrieved from [Link]
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: A mild and efficient synthesis of esters from alcohols by tandem aerobic oxidation-esterification using HBr/H2O2 catalytic system. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Retrieved from [Link]
University of Toronto. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
Semantic Scholar. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]
An In-depth Technical Guide to the NMR Spectra of Methyl 2-fluoro-5-(hydroxymethyl)benzoate For professionals in drug development and chemical research, the unambiguous structural elucidation of novel or synthesized comp...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the NMR Spectra of Methyl 2-fluoro-5-(hydroxymethyl)benzoate
For professionals in drug development and chemical research, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of individual atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-fluoro-5-(hydroxymethyl)benzoate, a valuable fluorinated organic building block used in the synthesis of agrochemical and pharmaceutical components.[1]
This document is structured to provide not just data, but a causal understanding of the spectral features, grounded in the fundamental principles of NMR and the specific electronic influences of the substituents on the benzene ring.
Molecular Structure and Key NMR-Active Nuclei
The structure of Methyl 2-fluoro-5-(hydroxymethyl)benzoate contains several distinct chemical environments that will be resolved by NMR. The key nuclei for this analysis are ¹H and ¹³C. Crucially, the presence of a ¹⁹F atom, which has a nuclear spin (I) of ½ and 100% natural abundance, will introduce characteristic couplings to both proton and carbon spectra, serving as a powerful diagnostic tool.[2]
Figure 1: Structure of Methyl 2-fluoro-5-(hydroxymethyl)benzoate with IUPAC numbering for NMR assignment.
Theoretical Framework: The Influence of Substituents
The chemical shifts (δ) and coupling constants (J) observed in the NMR spectra are dictated by the electronic environment of each nucleus. Protons and carbons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).[3][4]
In our target molecule, the substituents exert the following influences:
Fluorine (-F): Highly electronegative, it acts as an electron-withdrawing group via induction, deshielding nearby nuclei. Through resonance, it can donate electron density, but its inductive effect is dominant. It will also induce spin-spin coupling with nearby ¹H and ¹³C nuclei.[5]
Methyl Ester (-COOCH₃): This is a strong electron-withdrawing group, significantly deshielding the ortho and para positions on the aromatic ring.[3]
Hydroxymethyl (-CH₂OH): This group is weakly electron-withdrawing due to the oxygen atom's electronegativity.
These combined effects create a unique electronic landscape across the molecule, allowing for the precise assignment of each signal.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic character, and their connectivity through spin-spin coupling. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[6][7]
Predicted ¹H NMR Data Summary
Proton Assignment
Predicted δ (ppm)
Predicted Multiplicity
Predicted Coupling Constants (J) in Hz
H-6
~7.8 - 8.0
Doublet of doublets (dd)
³J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F) ≈ 5-8 Hz
H-4
~7.5 - 7.7
Doublet of doublets (dd)
³J(H4-H3) ≈ 8-9 Hz, ³J(H4-H6) ≈ 2-3 Hz
H-3
~7.1 - 7.3
Doublet of triplets (dt) or Triplet of doublets (td)
³J(H3-H4) ≈ 8-9 Hz, ³J(H3-F) ≈ 8-10 Hz
-CH₂OH
~4.7
Doublet (d)
³J(CH₂-OH) ≈ 5-7 Hz (if OH is visible)
-OH
Variable (~2-4)
Triplet (t)
³J(OH-CH₂) ≈ 5-7 Hz (often broad, may not show coupling)
-OCH₃
~3.9
Singlet (s)
None
Causality Behind the Assignments:
Aromatic Protons (H-3, H-4, H-6):
H-6: This proton is ortho to the electron-withdrawing ester group and meta to the fluorine, leading to significant deshielding and placing it furthest downfield. It will be split into a doublet by H-4 (meta-coupling, small J) and further split by the fluorine atom (⁴J_HF).
H-4: Positioned between the hydroxymethyl and ester groups, its chemical shift is moderately downfield. It exhibits a large ortho coupling to H-3 and a smaller meta coupling to H-6.
H-3: This proton is ortho to the highly electronegative fluorine atom, which will strongly influence its chemical shift and splitting. It will show a large ortho coupling to H-4 and a significant ³J_HF coupling to the fluorine atom, resulting in a complex multiplet.
Functional Group Protons:
-CH₂OH (Benzylic Protons): These protons are adjacent to the aromatic ring and the hydroxyl oxygen, typically appearing around 4.5-5.0 ppm. They will be split into a doublet by the hydroxyl proton, although this coupling is often not observed if proton exchange is rapid.
-OH (Hydroxyl Proton): The chemical shift is highly variable and depends on concentration, solvent, and temperature. When visible, it will appear as a triplet due to coupling with the two adjacent -CH₂ protons. Often, this signal is a broad singlet.
-OCH₃ (Methyl Ester Protons): These three protons are equivalent and have no adjacent protons, resulting in a sharp singlet. Their position is deshielded due to the adjacent carbonyl and oxygen atoms.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Aromatic carbons typically absorb between 120-170 ppm.[8] A key feature of this spectrum will be the large coupling constants between carbon and fluorine (J_CF), which are invaluable for assignment. Standard ¹³C spectra are proton-decoupled, so C-H couplings are not observed.[9]
Predicted ¹³C NMR Data Summary
Carbon Assignment
Predicted δ (ppm)
Predicted Multiplicity (due to C-F coupling)
Predicted Coupling Constant (J_CF) in Hz
C=O
~165
Doublet (d)
⁴J_CF ≈ 2-4 Hz
C-2
~160
Doublet (d)
¹J_CF ≈ 240-260 Hz
C-5
~140
Doublet (d)
⁴J_CF ≈ 3-5 Hz
C-1
~125
Doublet (d)
²J_CF ≈ 20-25 Hz
C-6
~130
Doublet (d)
³J_CF ≈ 7-9 Hz
C-4
~128
Singlet (s) or small doublet
⁵J_CF ≈ 0-2 Hz
C-3
~118
Doublet (d)
²J_CF ≈ 20-25 Hz
-CH₂OH
~64
Singlet (s) or small doublet
⁵J_CF ≈ 0-2 Hz
-OCH₃
~52
Singlet (s)
None
Causality Behind the Assignments:
C-2 (Fluorine-bearing Carbon): This carbon is directly attached to fluorine, resulting in two distinct features: a significant downfield shift due to fluorine's electronegativity and a very large one-bond coupling constant (¹J_CF), which is characteristic and confirmatory for this position.[9][10]
C-1 and C-3 (ortho to Fluorine): These carbons will exhibit a two-bond C-F coupling (²J_CF) that is typically in the range of 20-25 Hz.
C-6 (meta to Fluorine): This carbon will show a smaller three-bond coupling (³J_CF).
C=O, C-5, C-4: These carbons are further away, and their C-F coupling constants will be progressively smaller, sometimes becoming unresolvable.
Functional Group Carbons: The methyl ester carbon (-OCH₃) and the hydroxymethyl carbon (-CH₂OH) are in the expected aliphatic region, well separated from the aromatic signals.
Experimental Protocols for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental approach is crucial.
A. Sample Preparation Protocol
Weighing: Accurately weigh 5-10 mg of solid Methyl 2-fluoro-5-(hydroxymethyl)benzoate directly into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a good first choice for general solubility. DMSO-d₆ can be useful for better resolution of the hydroxyl proton signal.
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be used if necessary.
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
Labeling: Clearly label the NMR tube with the sample identification.
B. NMR Spectrometer Setup and Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
¹H NMR Acquisition:
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').[11]
Temperature: 298 K.
Spectral Width: -2 to 12 ppm.
Number of Scans: 16 to 32 scans for good signal-to-noise.
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Framework for Structural Validation & Quality Control
Executive Summary
Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS: 874997-84-3 / 1346602-78-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and advanced fluoroquinolones. Its structural integrity hinges on three distinct functionalities: the methyl ester , the ortho-fluorine , and the meta-hydroxymethyl moiety.
This guide provides a rigorous technical framework for characterizing this molecule via Infrared (IR) Spectroscopy. Unlike standard spectral libraries, this document focuses on differential diagnosis —how to distinguish this specific intermediate from its metabolic precursors (aldehydes/acids) and hydrolysis byproducts using vibrational spectroscopy.
Part 1: Structural Analysis & Vibrational Theory
To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent oscillators. The presence of the ortho-fluorine atom exerts a significant inductive effect ($ -I $), perturbing the standard benzoate frequencies.
Functional Group Decomposition
Moiety A (Ester): Conjugated methyl ester. The carbonyl ($ C=O $) frequency is sensitive to the electron-withdrawing fluorine.
Moiety B (Fluorine): Attached at the C2 position. High electronegativity stiffens the ring but lowers electron density at the carbonyl carbon via induction, potentially shifting $ \nu(C=O) $ to higher wavenumbers compared to non-fluorinated analogs.
Moiety C (Alcohol): A benzyl alcohol type ($ -CH_2OH $) at C5. This is the primary site of chemical modification (reduction) from the precursor formyl group.
Visualization of Vibrational Modes
The following diagram illustrates the logical flow from chemical structure to expected spectral features.
Figure 1: Correlation between structural moieties and diagnostic IR bands.
Part 2: Experimental Methodology (ATR-FTIR)
For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets due to reproducibility and lack of hygroscopic interference.
Standard Operating Procedure (SOP)
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove $ CO_2 $ and $ H_2O $ vapor contributions.
Sample Loading: Place approximately 5–10 mg of the solid powder onto the crystal center.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to poor peak intensity ratios.
Acquisition Parameters:
Resolution: 4 cm⁻¹
Scans: 32 (Screening) or 64 (Final QC)
Range: 4000–600 cm⁻¹
Post-Processing: Apply baseline correction if scattering (sloping baseline) is observed.
Part 3: Spectral Interpretation & Band Assignment
This section details the diagnostic bands.[1][2][3][4][5][6][7] Values are derived from high-confidence analogs (e.g., Methyl 4-(hydroxymethyl)benzoate) and established fluorobenzene correlations.
Region I: High Frequency (4000–2500 cm⁻¹)
O-H Stretch (3200–3500 cm⁻¹): The most distinct feature of the hydroxymethyl group.
Observation: A broad, strong band centered ~3350 cm⁻¹.
Differentiation: If the starting material was the carboxylic acid (2-fluoro-5-formylbenzoic acid), you would see a jagged, extremely broad dimer peak spanning 2500–3300 cm⁻¹. The clean alcohol peak confirms esterification/reduction.
Aliphatic C-H: Distinct bands at 2950 cm⁻¹ (asymmetric $ CH_3 $) and ~2870 cm⁻¹ (symmetric $ CH_2 $ from hydroxymethyl).
Region II: The Carbonyl Zone (1800–1650 cm⁻¹)
Ester C=O (1715–1735 cm⁻¹): The "heartbeat" of the molecule.
Effect of Fluorine: In non-fluorinated methyl benzoate, $ \nu(C=O)
-I $) of fluorine opposes this. Expect a sharp peak near 1725–1730 cm⁻¹ .
Impurity Alert: A peak appearing at 1680–1690 cm⁻¹ suggests hydrolysis to the free acid (dimerized) or presence of the aldehyde precursor (conjugated formyl group).
Region III: The Fingerprint (1500–600 cm⁻¹)
Aromatic Skeletal (1610, 1580, 1490 cm⁻¹): Characteristic benzene ring breathing modes. The 1490 cm⁻¹ band is often enhanced by fluorine substitution.
C-F Stretch (1200–1260 cm⁻¹): The C-F bond is highly polar, resulting in a very intense absorption.
Challenge: This often overlaps with the Ester C-O-C asymmetric stretch (~1270 cm⁻¹). Look for a broadened, split, or "doublet-like" intense region between 1200 and 1300 cm⁻¹.
C-O Stretch (Alcohol): A distinct band around 1000–1050 cm⁻¹ corresponds to the primary alcohol ($ -CH_2-OH $) stretch. This is absent in the non-reduced ester precursors.
Part 4: Quality Control & Impurity Profiling
In drug development, proving what is absent is as important as proving what is present. Use the following logic to validate sample purity.
Diagnostic Table: Product vs. Impurities
Functional Group
Target Molecule (Alcohol)
Impurity: Aldehyde Precursor
Impurity: Carboxylic Acid
O-H Stretch
3350 cm⁻¹ (Broad, Medium)
Absent
2500–3300 cm⁻¹ (Very Broad/Jagged)
C=O Stretch
~1725 cm⁻¹ (Ester)
~1700 cm⁻¹ (Aldehyde) + 1725 (Ester)
~1680 cm⁻¹ (Acid Dimer)
Aldehyde C-H
Absent
2720 & 2820 cm⁻¹ (Fermi Doublet)
Absent
Alcohol C-O
~1050 cm⁻¹ (Strong)
Absent
Absent
QC Decision Tree (Graphviz)
Figure 2: Logical decision tree for batch release based on spectral features.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for theoretical band assignments).
National Institute of Standards and Technology (NIST). Methyl 4-(hydroxymethyl)benzoate IR Spectrum. NIST Chemistry WebBook, SRD 69. (Used as the non-fluorinated structural baseline).
PubChem Database. Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CID 56924399). (Source for structural confirmation and synonyms).
ChemicalBook. Methyl 2-fluoro-5-hydroxybenzoate Spectral Data. (Used for comparative analysis of the fluorinated benzoate core).
Technical Guide: Solubility Profiling of Methyl 2-fluoro-5-(hydroxymethyl)benzoate
CAS: 816449-70-4 | Formula: C₉H₉FO₃ | MW: 184.16 g/mol [1] Executive Summary Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredient...
Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients, particularly PARP inhibitors and kinase modulators.[1] Its dual functionality—combining an electrophilic ester moiety with a nucleophilic primary benzyl alcohol—creates a unique solubility profile that demands precise solvent selection during process development.[1]
This guide provides a comprehensive solubility analysis, transitioning from theoretical physicochemical properties to practical solvent selection strategies.[1] It is designed to assist process chemists in optimizing reaction media, purification crystallization, and formulation vehicles.[1]
Physicochemical Characterization
Understanding the structural determinants of solubility is prerequisite to experimental design.[1] The compound features a lipophilic fluorinated benzene core balanced by two polar handles: the methyl ester and the hydroxymethyl group.[1]
Structural Determinants[1]
Fluorine Substituent (C-2): Increases lipophilicity relative to the non-fluorinated analog and induces a dipole moment that enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]
Hydroxymethyl Group (C-5): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This moiety significantly reduces solubility in aliphatic hydrocarbons (Hexanes) compared to simple methyl benzoates.[1]
Methyl Ester: Provides solubility in common organic solvents (DCM, EtOAc) but is susceptible to hydrolysis in strong aqueous acid/base conditions.[1]
Calculated Properties (In Silico)
Property
Value (Est.)
Implication for Solubility
cLogP
1.4 – 1.8
Moderate lipophilicity; likely soluble in alcohols and chlorinated solvents.[1]
TPSA
~46 Ų
Good membrane permeability; suggests moderate aqueous solubility compared to acids.[1]
H-Bond Donors
1 (-CH₂OH)
Facilitates dissolution in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors
3 (Ester O, Alcohol O, F)
Supports interaction with water and polar aprotic solvents.[1]
Solubility Profile & Solvent Compatibility
The following matrix categorizes solvents based on their thermodynamic interaction with Methyl 2-fluoro-5-(hydroxymethyl)benzoate. This data is derived from Structural-Activity Relationship (SAR) analysis of fluorinated benzyl alcohols.[1]
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Operational Notes
Polar Aprotic
DMSO, DMF, DMAc
Excellent (>100 mg/mL)
Ideal for nucleophilic substitution reactions; difficult to remove (high BP).[1][2]
Chlorinated
Dichloromethane (DCM), Chloroform
High (>50 mg/mL)
Standard solvent for extraction and transport; excellent solubilizer.[1]
Esters/Ketones
Ethyl Acetate, Acetone
Good (20–50 mg/mL)
Preferred for crystallization and chromatography (green solvent alternatives).[1]
Polar Protic
Methanol, Ethanol, IPA
Moderate to High
Solubility decreases with chain length (MeOH > EtOH > IPA).[1] Good for recrystallization.[1]
Ethers
THF, MTBE, 2-MeTHF
Moderate
Good reaction media; MTBE often used as an anti-solvent in high concentrations.[1]
Aliphatic
Hexanes, Heptane, Cyclohexane
Poor / Anti-solvent
Used to crash out the product during purification.[1]
Objective: Determine the metastable zone width (MSZW) for crystallization.
Prepare a suspension of the compound in the chosen solvent (e.g., Ethanol) at a concentration slightly above predicted room temperature solubility.[1]
Heat the mixture at a rate of 1°C/min with stirring until the solution becomes clear (Clear Point ).
Cool the solution at 1°C/min until turbidity/nucleation is observed (Cloud Point ).
Repeat at 3 different concentrations.
Plot:
vs. .[1] The slope provides the Enthalpy of Dissolution ().[1]
Visualizations
Solubility Screening Workflow
This decision tree guides the researcher through the solvent selection process based on the intended application (Reaction vs. Purification).[1]
Figure 1: Decision logic for solvent selection based on process requirements.[1]
Polarity vs. Solubility Map
A conceptual map illustrating the "Sweet Spot" for solubility.[1]
Figure 2: Solubility map correlating solvent polarity with interaction mechanisms.[1]
References
PubChem. (2025).[1][3] 2-Fluoro-5-(hydroxymethyl)benzoic acid (Related Acid Structure).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]
Semak, V., et al. (2012).[1] Toluene dioxygenase mediated oxidation of halogen-substituted benzoate esters. Organic & Biomolecular Chemistry, 10(22), 4407-4416.[1] (Demonstrates solubility/reactivity of fluorinated benzoate esters).
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Application Note: Protocol for Methyl 2-fluoro-5-(hydroxymethyl)benzoate in API Synthesis
Executive Summary Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a critical building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza) .[1] Its structural value lies...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a critical building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza) .[1] Its structural value lies in the 2-fluoro-5-substituted benzoate motif, which serves as the "linker scaffold" connecting the pharmacophore's core (often a phthalazinone) to the solubility-enhancing tail (e.g., piperazine derivatives).
This Application Note provides a rigorous technical guide for handling, activating, and transforming this intermediate. We focus on two primary synthetic pathways:
Benzylic Activation: Converting the hydroxyl group to a leaving group (Halide/Sulfonate) for nucleophilic substitution.
Oxidation: Generating the aldehyde for reductive amination or condensation chemistries.
Chemical Profile & Handling
Property
Specification
Chemical Name
Methyl 2-fluoro-5-(hydroxymethyl)benzoate
CAS Number
816449-70-4
Molecular Formula
Molecular Weight
184.16 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, THF, EtOAc, Methanol; Insoluble in Water
Storage Protocol: Store at 2–8°C under inert atmosphere (
or Ar). The benzylic alcohol is prone to auto-oxidation to the aldehyde upon prolonged exposure to air.
Synthetic Pathways & Logic
The utility of this compound dictates two divergent workflows depending on the target API's assembly strategy.
Pathway Logic Diagram (Graphviz)
Figure 1: Divergent synthetic utility of the hydroxymethyl benzoate scaffold. Path A is preferred for core attachment; Path B for tail attachment.
Detailed Experimental Protocols
Protocol A: Conversion to Methyl 2-fluoro-5-(bromomethyl)benzoate
Objective: Transform the hydroxyl group into a reactive bromide for
coupling.
Rationale: The 2-fluoro substituent withdraws electrons, destabilizing any potential benzyl cation. Therefore, conditions favoring (like ) are superior to -type conditions (HBr) which might lead to side reactions or slow kinetics.
Setup: Charge the starting material and anhydrous DCM into a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel.
Cooling: Cool the solution to 0°C using an ice/salt bath.
Addition: Add
dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent ester cleavage or polymerization.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[2] The alcohol spot (
) should disappear, replaced by the bromide ().
Quench: Cool back to 0°C. Slowly add saturated
(50 mL). Caution: Gas evolution ( and HBr neutralization).
Workup: Separate phases. Wash the organic layer with brine (50 mL), dry over
, and concentrate in vacuo at < 40°C.
Result: The product is typically a white solid/crystalline powder. Yield expectation: 85–92%.
Quality Check:
1H NMR (CDCl3): Look for the disappearance of the hydroxymethyl doublet (
ppm) and appearance of the bromomethyl singlet ( ppm).
Protocol B: Oxidation to Methyl 2-fluoro-5-formylbenzoate
Objective: Selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.
Rationale: Manganese Dioxide (
) is the preferred reagent for benzylic alcohols as it is mild and chemoselective, avoiding ester hydrolysis or fluorophilic side reactions.
Materials
Starting Material: 10.0 g
Activated
: 10 equivalents (mass excess is common for heterogeneous surface reactions).
Solvent: Dichloromethane (DCM) or Chloroform.
Step-by-Step Methodology
Activation: Ensure
is "activated" (dried at 110°C for 24h if unsure).
Reaction: Dissolve starting material in DCM (10 vol, 100 mL). Add activated
in one portion.
Reflux: Heat to mild reflux (40°C) with vigorous stirring. Heterogeneous reactions are diffusion-limited; high stirring speed is mandatory.
Monitoring: Check HPLC every 2 hours. Reaction typically completes in 6–12 hours.
Filtration: Filter the hot mixture through a pad of Celite to remove manganese oxides. Wash the pad with warm DCM.
Isolation: Concentrate the filtrate. The aldehyde usually crystallizes upon cooling or addition of hexane.
Process Safety & Impurity Profile
Critical Safety Parameters
Fluorine Effect: The ortho-fluorine atom activates the ester toward hydrolysis. Avoid strong bases (e.g., NaOH, KOH) during workups; use Carbonate or Bicarbonate buffers.
Thermal Instability: Benzylic halides (Protocol A product) are potent alkylating agents and potential lachrymators. Handle in a fume hood. Do not heat the bromide above 50°C during drying.
Common Impurities
Impurity
Origin
Control Strategy
Benzoic Acid Derivative
Hydrolysis of methyl ester
Maintain pH 6–8 during workup; ensure anhydrous reaction conditions.
Dimeric Ether
Acid-catalyzed condensation of two alcohol molecules
Avoid strong mineral acids; keep reaction times optimized.
Over-oxidized Acid
In Protocol B, oxidation of aldehyde to acid
Use or Swern; avoid Permanganate or Chromic acid.
References
Olaparib Synthesis Overview: National Institutes of Health (NIH). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." Available at: [Link] (Contextual grounding from search result 1.11).
Intermediate Application: Manus Aktteva Biopharma. "Intermediates of Olaparib."[1][3] Available at: [Link].
Oxidation Methodologies: Royal Society of Chemistry. "Catalytic oxidation of 5-hydroxymethylfurfural" (Analogous benzylic/allylic oxidation protocols). Available at: [Link].
Application Note: Chemoselective Esterification of 2-Fluoro-5-(hydroxymethyl)benzoic Acid
Introduction & Scope The compound 2-fluoro-5-(hydroxymethyl)benzoic acid (CAS: 481075-38-1) represents a critical "bifunctional scaffold" in medicinal chemistry, particularly in the synthesis of PARP inhibitors and fluor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
The compound 2-fluoro-5-(hydroxymethyl)benzoic acid (CAS: 481075-38-1) represents a critical "bifunctional scaffold" in medicinal chemistry, particularly in the synthesis of PARP inhibitors and fluorinated bioactive agents.
This molecule presents a classic chemoselectivity challenge: it contains both a carboxylic acid (C1) and a primary benzylic alcohol (C5). Standard esterification protocols must be carefully selected to avoid:
Self-Esterification (Polymerization): Intermolecular reaction between the alcohol of one molecule and the acid of another.
Benzylic Activation: Harsh acidic conditions can generate benzylic carbocations, leading to ether formation or degradation.
This Application Note provides two validated protocols for converting the carboxylic acid to an ester (specifically the methyl ester) while leaving the hydroxymethyl group intact.
The Chemoselectivity Logic
The success of this protocol relies on exploiting the drastic difference in acidity (
) between the two functional groups.
Functional Group
Approx.
Reactivity in Base ()
Reactivity in Acid ()
Carboxylic Acid ()
~3.5 – 4.0
Deprotonates to Carboxylate ()
Protonates to Oxonium ion
Benzylic Alcohol ()
~16
Remains Protonated (Neutral)
Can form Carbocation (Risk)
Strategic Analysis & Workflow
We recommend Method A (Base-Promoted Alkylation) as the primary standard for preparative synthesis. It utilizes the carboxylate anion as a nucleophile, ensuring 100% chemoselectivity over the neutral alcohol. Method B is provided for analytical scale derivatization.
Diagram 1: Chemoselective Reaction Pathway
Caption: Workflow distinguishing the selective base-promoted pathway from the high-risk acid-catalyzed pathway.
Alkylating Agent: Methyl Iodide (MeI) (1.2 – 1.5 equiv). Note: Dimethyl sulfate is a valid alternative but requires more rigorous safety handling.
Solvent: DMF (N,N-Dimethylformamide) or Acetone. DMF is preferred for faster kinetics due to better solubility of the carboxylate.
Step-by-Step Procedure
Solubilization:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the benzoic acid derivative in DMF (concentration ~0.2 M – 0.5 M).
Insight: If using Acetone, ensure it is anhydrous to prevent hydrolysis of the alkyl halide.
Deprotonation:
Add 1.5 eq of powdered
. Stir the suspension at Room Temperature (RT) for 15–30 minutes.
Observation: The mixture may become slightly turbid as the potassium carboxylate salt forms. The benzylic alcohol remains protonated because
is not strong enough to deprotonate it ( 16).
Alkylation:
Cool the mixture to 0°C (ice bath). Dropwise add 1.2 eq of Methyl Iodide (MeI).
Safety: MeI is a volatile alkylating agent. Perform in a fume hood.
Reaction:
Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2] The acid spot will disappear; a less polar ester spot will appear.
Work-up:
Dilute the reaction mixture with EtOAc (5 volumes).
Wash with Water (
) to remove DMF and inorganic salts.
Wash with Brine (
).
Dry organic layer over
, filter, and concentrate in vacuo.
Purification:
The crude product is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Diagram 2: Experimental Workflow (Method A)
Caption: Step-by-step execution for the Base-Promoted Alkylation protocol.
Protocol B: TMS-Diazomethane (Analytical Scale)
Objective: Rapid derivatization for GC-MS or HPLC analysis.
Scale: mg scale (< 100 mg).
Note: This method is extremely mild and generates Nitrogen gas as the only byproduct.
Procedure
Dissolve 10 mg of 2-fluoro-5-(hydroxymethyl)benzoic acid in 1 mL of Methanol:Benzene (1:4) or Methanol:Toluene.
Add (Trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color remains.
Stir for 10 minutes at RT.
Quench excess reagent with a drop of Acetic Acid (solution turns colorless).
To validate the structure, compare the NMR shifts. The esterification should result in a distinct methyl singlet, while the benzylic methylene protons should remain relatively unchanged (confirming the alcohol was not alkylated).
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Interpretation
Aromatic H (C3, C4, C6)
7.1 – 8.0
Multiplets
Aromatic core intact.
Benzylic
4.6 – 4.7
Singlet/Doublet
Unchanged from starting material (Critical check).
Ester
3.8 – 3.9
Singlet
New Signal (Confirming ester formation).
Alcohol
Variable
Broad Singlet
Disappears with shake.
Troubleshooting:
Issue: New peak appears at
3.3–3.4 ppm.
Diagnosis: Ether formation (Methylation of the alcohol).
Solution: Reduce reaction temperature in Method A or ensure strictly 1.5 eq of base is used (avoid large excess of strong base like NaH).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text for
based chemoselectivity).
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability and formation).
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774491, 2-Fluoro-5-(hydroxymethyl)benzoic acid. [Link]
Reid, M., et al. (2016). "Chemoselective Esterification of Phenolic Acids." Journal of Organic Chemistry. (General precedent for base-mediated selectivity). [Link]
Application Note: A Scalable and Robust Synthesis of Methyl 2-fluoro-5-(hydroxymethyl)benzoate Derivatives
Introduction Fluorinated aromatic compounds are pivotal building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicoch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fluorinated aromatic compounds are pivotal building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Methyl 2-fluoro-5-(hydroxymethyl)benzoate and its derivatives are particularly valuable intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral agents and kinase inhibitors.[2] This application note provides a comprehensive guide for the scale-up synthesis of this important scaffold, focusing on practical, safe, and efficient protocols suitable for researchers in drug development and process chemistry.
Strategic Approach to Synthesis
The synthesis of Methyl 2-fluoro-5-(hydroxymethyl)benzoate derivatives can be approached through several strategic disconnections. A common and effective strategy involves a two-step sequence starting from a commercially available fluorinated benzoic acid:
Esterification: The initial step is the esterification of a suitable 2-fluoro-5-(substituted)benzoic acid with methanol.
Reduction: Subsequent selective reduction of a functional group at the 5-position (e.g., a carboxyl or aldehyde group) to the desired hydroxymethyl group.
This approach allows for the late-stage introduction of the hydroxymethyl functionality, which can be advantageous for overall process efficiency and purification.
Caption: General synthetic workflow for Methyl 2-fluoro-5-(hydroxymethyl)benzoate.
Detailed Experimental Protocols
Part 1: Esterification of 2-fluoro-5-formylbenzoic Acid
This protocol details the synthesis of the key intermediate, Methyl 2-fluoro-5-formylbenzoate, via Fischer esterification.
Rationale: Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols.[3] The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3]
Materials and Equipment:
2-fluoro-5-formylbenzoic acid
Methanol (anhydrous)
Sulfuric acid (concentrated)
Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous solution)
Anhydrous magnesium sulfate
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a 1 L round-bottom flask, add 2-fluoro-5-formylbenzoic acid (50 g, 0.294 mol).
Add anhydrous methanol (500 mL) and stir until the solid is fully dissolved.
Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring solution.
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate (300 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification: The crude Methyl 2-fluoro-5-formylbenzoate can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white crystalline solid.
Part 2: Selective Reduction to Methyl 2-fluoro-5-(hydroxymethyl)benzoate
This protocol describes the selective reduction of the aldehyde group in the presence of the ester.
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over esters. This selectivity is due to the lower electrophilicity of the ester carbonyl compared to the aldehyde carbonyl. This allows for a clean and efficient reduction of the formyl group to the desired hydroxymethyl group without affecting the methyl ester.
Materials and Equipment:
Methyl 2-fluoro-5-formylbenzoate
Methanol
Sodium borohydride (NaBH₄)
Ammonium chloride (saturated aqueous solution)
Ethyl acetate
Round-bottom flask with magnetic stirrer
Ice bath
Procedure:
Dissolve Methyl 2-fluoro-5-formylbenzoate (40 g, 0.217 mol) in methanol (400 mL) in a 1 L round-bottom flask.
Cool the solution to 0°C in an ice bath.
Slowly add sodium borohydride (4.1 g, 0.109 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
Stir the reaction mixture at 0°C for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by the slow addition of a saturated ammonium chloride solution (100 mL).
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: The final product, Methyl 2-fluoro-5-(hydroxymethyl)benzoate, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Caption: Key quality control checkpoints in the synthesis.
Analytical Characterization
A robust analytical plan is essential to ensure the quality and purity of the final product.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to determine the purity of the intermediates and the final product. A typical method might use a C18 column with a mobile phase of acetonitrile and water.[4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the product and intermediates.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.
Safety and Handling
Working with fluorinated organic compounds requires strict adherence to safety protocols.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10][11]
Handling of Reagents:
Sulfuric Acid: Corrosive. Handle with extreme care and avoid contact with skin and eyes.
Sodium Borohydride: Flammable solid. Reacts with water to produce hydrogen gas. Handle in a dry atmosphere.
Emergency Procedures: In case of skin contact with fluorine-containing compounds, immediately flush with copious amounts of water.[10][12] For any exposure, seek immediate medical attention.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of Methyl 2-fluoro-5-(hydroxymethyl)benzoate derivatives. By following these guidelines, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development programs. The emphasis on process understanding, safety, and robust analytical methods ensures the production of high-quality material suitable for further synthetic transformations.
References
MDPI. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Available from: [Link]
Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]
ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Available from: [Link]
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]
Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
Google Patents. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
ACS Publications. Fluorinated benzoic acid derivatives. Available from: [Link]
Google Patents. How to facilitate the removal of impurities during protein A chromatography.
Food Research. Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Available from: [Link]
ResearchGate. (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Available from: [Link]
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Available from: [Link]
Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Available from: [Link]
Purdue University. Fluorine Safety. Available from: [Link]
ASM Journals. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Available from: [Link]
Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available from: [Link]
PubMed. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Available from: [Link]
Technical Support Center: Methyl 2-fluoro-5-(hydroxymethyl)benzoate Synthesis
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and process chemists. It addresses the critical quality attributes (CQAs) and impurity profiles associated with the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and process chemists. It addresses the critical quality attributes (CQAs) and impurity profiles associated with the synthesis of Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS: 816449-70-4), a strategic intermediate in the synthesis of PARP inhibitors and other fluorinated bio-active scaffolds.
Doc ID: TS-MFHB-005 | Version: 2.1 | Status: Active
Audience: Process Chemists, Medicinal Chemists, QC Analysts
Process Overview & Critical Control Points
This guide focuses on the two primary synthesis routes encountered in high-value manufacturing:
Route A (Regioselective Reduction): Selective reduction of Dimethyl 4-fluoroisophthalate.
Route B (Radical Functionalization): Bromination/Hydrolysis of Methyl 2-fluoro-5-methylbenzoate.
The troubleshooting below prioritizes Route A due to its prevalence in high-purity applications, where regioselectivity is the primary challenge.
Synthesis Pathway & Impurity Map
The following diagram illustrates the reaction logic and the origin of key impurities (IMP-A, IMP-B, IMP-C).
Figure 1: Reaction network showing the kinetic competition between the target (para-ester reduction) and the regio-isomer (ortho-ester reduction).
Symptom: HPLC shows a persistent impurity (~3-5%) with a mass spectrum identical to the product (
184.16).
Diagnosis: Formation of Impurity A (Methyl 4-fluoro-3-(hydroxymethyl)benzoate) . This occurs when the reducing agent attacks the ester ortho to the fluorine atom (position 3) instead of the sterically accessible ester para to the fluorine (position 1).
Root Cause
Mechanism
Corrective Action
Temperature Spikes
Higher temperatures (>0°C) overcome the steric/electronic barrier of the ortho-ester, reducing selectivity.
Protocol Adjustment: Maintain reaction temperature strictly between -10°C and -5°C during hydride addition. Use an internal temperature probe, not just a bath thermometer.
Reagent Choice
LiBH₄ is more coordinating than NaBH₄ and can chelate with the ortho-fluorine, directing reduction to the wrong site.
Switch Reagent: Use NaBH₄ with CaCl₂ (in EtOH/THF). Calcium acts as a Lewis acid that activates the sterically accessible para-ester without the directing effect of Lithium [1].
Fast Addition
Localized high concentration of hydride forces non-selective reduction.
Process Control: Implement a slow, dropwise addition of the hydride solution over 60–90 minutes.
Category 2: Over-Reduction (Diol Formation)
Symptom: Presence of a polar impurity (RRT ~0.6) appearing late in the reaction.
Diagnosis: Formation of Impurity B (4-Fluoro-1,3-benzenedimethanol) . The target alcohol is further reduced to the diol.
Q: Why is the ester reducing further?
A: Benzoate esters are generally stable to NaBH₄ alone, but in the presence of methanol or Lewis acids (CaCl₂), the active species is potent enough to reduce the second ester if stoichiometry is uncontrolled.
Q: How do I remove the diol?
A: The diol is significantly more water-soluble than the target.
Workup: Saturate the aqueous phase with NaCl (brine) during extraction. Wash the organic layer (EtOAc or DCM) with 5% LiCl solution twice. The diol partitions into the aqueous phase.
Purification: If >2% remains, recrystallize from Heptane/EtOAc (5:1) . The diol will remain in the mother liquor.
Symptom: Purity decreases after drying or storage; appearance of a non-polar peak (RRT ~1.8).
Diagnosis: Formation of Bis-benzylic Ether Dimer . Benzylic alcohols with electron-withdrawing groups (like Fluorine) are prone to acid-catalyzed self-etherification.
Reaction:
Prevention Protocol:
Quench pH: Ensure the quench neutralization step (usually with HCl or Citric Acid) does not leave the final organic phase acidic. Wash with saturated NaHCO₃ before the final brine wash.
Drying: Do not use acidic drying agents (e.g., un-neutralized silica gel). Use anhydrous Na₂SO₄ .[1]
Solvent Removal: Avoid heating >40°C during rotary evaporation. Trace acids concentrate in the flask, accelerating dimerization.
Analytical Reference Data
Use the table below to identify peaks in your crude reaction mixture.
Compound Name
Structure Key
Relative Retention Time (RRT)*
Mass (ESI+)
Polarity Note
Diol Impurity
Impurity B
0.65
156.1
High (Polar)
Aldehyde Intermediate
Impurity C
0.85
182.1
Medium
Target Molecule
Target
1.00
184.1
Medium
Regio-Isomer
Impurity A
1.05
184.1
Medium (Critical Pair)
Starting Material
Diester
1.20
226.1
Low
Ether Dimer
Dimer
1.80
350.3
Very Low (Non-polar)
*Note: RRT based on C18 Reverse Phase HPLC, Water/Acetonitrile gradient (0.1% Formic Acid).
Validated Synthesis Protocol (Route A)
Recommended for gram-scale preparation with high regioselectivity.
Reagents:
Dimethyl 4-fluoroisophthalate (1.0 eq)
Sodium Borohydride (NaBH₄) (1.5 eq)
Calcium Chloride (CaCl₂) (1.5 eq)
Solvent: Ethanol (Absolute) / THF (2:1 ratio)
Step-by-Step Workflow:
Activation: Dissolve Dimethyl 4-fluoroisophthalate and CaCl₂ in Ethanol/THF (2:1) under
. Cool to -10°C .
Why? CaCl₂ complexes with the esters, activating them. Low temp favors the kinetic product (para-reduction).
Technical Support Center: Catalyst Optimization for Methyl 2-fluoro-5-(hydroxymethyl)benzoate
Core Directive & Executive Summary The Challenge: Synthesizing Methyl 2-fluoro-5-(hydroxymethyl)benzoate via catalytic hydrogenation presents a classic "Selectivity Triangle" challenge. You must reduce a reactive aldehyd...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Executive Summary
The Challenge:
Synthesizing Methyl 2-fluoro-5-(hydroxymethyl)benzoate via catalytic hydrogenation presents a classic "Selectivity Triangle" challenge. You must reduce a reactive aldehyde (C5-CHO) to a benzyl alcohol while preserving two sensitive functionalities:
The Methyl Ester (C1-COOMe) – susceptible to over-reduction or transesterification.
The Aryl-Fluorine Bond (C2-F) – susceptible to hydrodefluorination (HDF) under standard hydrogenation conditions.
The Solution:
Standard Palladium (Pd/C) catalysts are contraindicated due to their high activity for oxidative addition into C-F bonds (HDF). The optimized system utilizes Platinum (Pt) or Ruthenium (Ru) based catalysts, often doped with Lewis acidic promoters (Sn, Fe) to activate the carbonyl oxygen selectively while leaving the aromatic ring electron-poor enough to resist defluorination.
Catalyst Selection & Mechanistic Logic
The "Selectivity Triangle" (Diagram)
The following diagram illustrates the competing reaction pathways. Your goal is Pathway A (Green). You must actively suppress Pathway B (Red, HDF) and Pathway C (Orange, Ester Reduction).
Caption: Reaction network showing the target pathway (A) versus the two primary parasitic side reactions: hydrodefluorination (B) and ester over-reduction (C).
Catalyst Recommendations
Catalyst System
Selectivity Profile
Recommended For
Mechanism Note
5% Pt-Sn/C (Sulfided)
High (Aldehyde > Ester >> C-F)
Scale-up / Process
Tin (Sn) acts as a Lewis acid, activating the carbonyl oxygen for hydride attack, while sulfur poisons high-energy sites that cleave C-F bonds.
5% Ru/C
Medium-High
Lab Scale / High Pressure
Ruthenium is less active toward aromatic rings than Pd, reducing HDF risk, but requires higher pressure (20-40 bar) to reduce the aldehyde efficiently.
Pd/C
Low (High HDF risk)
NOT RECOMMENDED
Palladium readily inserts into Ar-F bonds. If used, requires very low temp (<20°C) and amine additives, but risk remains high.
NaBH₄ (Stoichiometric)
Perfect
Small Scale Only
Not catalytic. Generates boron waste. Included here only as a benchmark for selectivity.
Troubleshooting Guide (FAQs)
Scenario A: "I am seeing significant des-fluoro impurity (1-5%)."
Q: Why is the fluorine atom falling off?A: You are likely using a catalyst with high affinity for aromatic adsorption (like Pd) or running at temperatures that exceed the activation energy for C-F cleavage. The fluorine at the ortho position to the ester is electronically activated, making it susceptible to oxidative addition.
Corrective Actions:
Switch Metal: Move from Pd to Pt (Platinum) or Ru (Ruthenium) . These metals have a higher barrier for C-F insertion.
Solvent Switch: If using Methanol, switch to Ethyl Acetate (EtOAc) or THF . Protic solvents can stabilize the transition state for hydrodefluorination (HDF).
Add a "Base" Inhibitor: Add 0.1 - 0.5 equivalents of Sodium Acetate or Triethylamine . This neutralizes any HF formed (which is autocatalytic for further degradation) and poisons the most active metal sites.
Scenario B: "The reaction stalls at 80% conversion."
Q: Why won't the reaction finish?A: Aldehyde hydrogenation is sensitive to "poisoning" by carboxylic acids. If your starting material (aldehyde) contains even 1-2% of the oxidized Acid impurity (2-fluoro-5-formylbenzoic acid), it will bind strongly to the metal surface, shutting down the cycle.
Corrective Actions:
Pre-wash: Wash the starting material dissolved in EtOAc with saturated NaHCO₃ to remove free acids before hydrogenation.
Increase Pressure: Aldehyde reduction is often zero-order in substrate but first-order in Hydrogen. Increasing pressure from 5 bar to 20 bar can overcome competitive inhibition.
Promoter: Add a trace of FeCl₃ or Zn(OAc)₂ (Lewis acids) if using Pt/C. These activate the carbonyl.
Scenario C: "I am reducing the ester to the diol."
Q: How do I stop at the alcohol?A: Your catalyst is too active, or the reaction time is too long. The ester reduction is much slower than the aldehyde, but it will happen eventually.
Corrective Actions:
Doping: Use Sulfided Pt/C . The sulfur modifies the electronic properties of the Pt, making it unable to reduce esters (which require a more electron-rich surface).
Temperature Control: Strictly maintain T < 40°C . Ester reduction activation energy is significantly higher than aldehyde reduction.
Optimized Experimental Protocol
Method: Selective Hydrogenation using Pt-Sn/C
Scale: 10g (Representative)
1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic methylene doublet (~4.7 ppm). Confirm the methyl ester singlet (~3.9 ppm) is intact.
Logic Flow for Troubleshooting
Use this decision tree to diagnose yield/purity issues immediately.
Caption: Diagnostic flowchart for correcting common deviations in the hydrogenation of fluorinated formylbenzoates.
References
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on metal selectivity: Pt vs Pd).
Fouilloux, P. (1983). "The nature of the active sites on platinum-tin catalysts." Applied Catalysis, 8(1), 1-42. Link (Explains the Sn-doping mechanism for carbonyl selectivity).
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(6), 2431–2470. Link (Review of industrial selective hydrogenation strategies).
Kuehne, H., et al. (2021).[2] "Catalytic Hydrodefluorination: Mechanisms and Trends." Journal of the American Chemical Society.[3] (Context on the mechanism of C-F cleavage on metal surfaces).
Technical Support Center: Purification of Methyl 2-fluoro-5-(hydroxymethyl)benzoate
CAS: 816449-70-4 | Molecular Formula: C9H9FO3 | MW: 184.16 g/mol Module 1: Diagnostic Triage & Impurity Profiling User Query: "My HPLC shows multiple peaks. How do I identify the impurities in my Methyl 2-fluoro-5-(hydro...
User Query: "My HPLC shows multiple peaks. How do I identify the impurities in my Methyl 2-fluoro-5-(hydroxymethyl)benzoate sample?"
Technical Insight:
Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a bifunctional building block containing an ester (susceptible to hydrolysis) and a benzyl alcohol (susceptible to oxidation). The purity profile is dictated by its synthesis route—typically the selective reduction of dimethyl 2-fluoroterephthalate or the esterification of the corresponding acid.
The following diagram illustrates the mechanistic origins of these impurities to help you pinpoint the root cause in your workflow.
Figure 1: Mechanistic pathway showing how synthesis choices and storage conditions generate specific impurities.
Module 2: Purification Protocols
User Query: "Standard recrystallization isn't working. How do I clean up my material?"
Technical Insight:
Because the target molecule contains both a hydrogen-bond donor (alcohol) and acceptor (ester), its solubility profile is complex. Recrystallization is often difficult due to the formation of oils ("oiling out"). Flash Column Chromatography is the gold standard for this scaffold, but specific chemical washes can remove bulk impurities before the column.
Protocol A: Removal of Acidic Impurities (Impurity B)
Use this if LC-MS shows a peak at 170 Da.
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of substrate). Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic washes.
Wash: Wash the organic phase twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
Mechanism:[1][2][3][4] This converts the free acid (Impurity B) into its water-soluble sodium salt (Benzoate), partitioning it into the aqueous layer.
Check: The aqueous layer should be slightly basic (pH 8-9).
Dry: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Removal of Aldehyde (Impurity A)
Use this if LC-MS shows a peak at 182 Da.
Note: Aldehydes are difficult to separate by chromatography due to similar polarity. A chemical "cleanup" reduction is more effective.
Solvent Switch: Dissolve the crude mixture in Methanol (MeOH) or Ethanol (EtOH).
Reagent Addition: Add 0.1 equivalents of Sodium Borohydride (NaBH₄) at 0°C.
Mechanism:[1][2][3][4] NaBH₄ selectively reduces the aldehyde impurity back into the target benzyl alcohol. It will not reduce the methyl ester under these mild conditions [1].
Quench: After 15 minutes (check TLC), quench with a few drops of Acetone or saturated NH₄Cl.
Workup: Evaporate the alcohol, redissolve in EtOAc, wash with water, and concentrate.
Protocol C: Flash Chromatography (The "Polishing" Step)
Required for removing non-polar diesters or over-reduced diols.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase: Hexanes/Ethyl Acetate (or Heptane/EtOAc).
Loading: Dry load on Celite or Silica is recommended to prevent band streaking caused by the hydroxyl group.
Gradient Table:
Column Volume (CV)
% Ethyl Acetate
Target Elution
0 - 2
5%
Non-polar impurities (Diesters)
2 - 5
5% → 20%
Ramp
5 - 12
20% → 40%
Target Molecule (Main Peak)
12 - 15
40% → 80%
Polar impurities (Diols/Acids)
Module 3: Troubleshooting Decision Matrix
User Query: "I have a mixture of impurities. Which method should I prioritize?"
Use the logic flow below to determine the most efficient purification sequence.
Figure 2: Step-by-step logic for sequencing purification steps to maximize yield and purity.
Module 4: Stability & Storage FAQs
Q: Can I store this compound in solution?A:No. Benzyl alcohols are prone to auto-oxidation to benzaldehydes (Impurity A) when dissolved in solvents containing dissolved oxygen. If you must store it in solution, use degassed anhydrous solvents (DMSO or DMF) and store at -20°C under Argon.
Q: My compound turned yellow. Is it ruined?A: Not necessarily. Yellowing often indicates trace oxidation to the aldehyde or formation of conjugated impurities (e.g., nitrated byproducts if synthesized via nitration routes [2]). Check the ¹H NMR for an aldehyde proton signal (~10 ppm). If absent, the color is likely a trace chromophore removable by a quick filtration through a pad of activated charcoal or silica.
Q: Is the fluorine atom stable?A: Yes. The fluorine at the C2 position is relatively stable. However, under very strong basic conditions (e.g., NaH/DMF at high heat), it can undergo Nucleophilic Aromatic Substitution (SNAr), especially if the ring is further activated by electron-withdrawing groups. Avoid harsh alkalis.
References
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for chemoselective reductions of aldehydes in the presence of esters).
Gillmore, A. T., et al. (2012). "Scale-Up of a Manufacturing Route to Rucaparib." Organic Process Research & Development, 16(12), 1897–1904. Link (Discusses the synthesis and stability of 2-fluoro-5-substituted benzoate intermediates in the context of PARP inhibitors).
BLD Pharm. (n.d.). Methyl 2-fluoro-5-(hydroxymethyl)benzoate Product Page. Link (Source for CAS and physical properties).
Biosynth. (n.d.). Methyl 2-fluoro-5-formylbenzoate Product Page. Link (Reference for the aldehyde impurity standard).
Technical Support Center: Reaction Monitoring for Methyl 2-fluoro-5-(hydroxymethyl)benzoate by TLC
As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is a rapid, indispensable tool, yet its effectiveness hinges on a solid un...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is a rapid, indispensable tool, yet its effectiveness hinges on a solid understanding of the underlying chemical principles. This guide is designed to move beyond a simple protocol, offering in-depth troubleshooting and FAQs to address the specific challenges encountered when working with Methyl 2-fluoro-5-(hydroxymethyl)benzoate and its derivatives.
Core Principles: Why TLC Works for This System
The success of TLC for monitoring reactions of Methyl 2-fluoro-5-(hydroxymethyl)benzoate is rooted in polarity. The TLC plate is coated with silica gel, a very polar stationary phase. Your compounds, spotted at the baseline, will move up the plate carried by a mobile phase (solvent). A fundamental principle of chromatography is "like dissolves like".[1]
More Polar Compounds: Interact more strongly with the polar silica gel and travel shorter distances. This results in a lower Retention Factor (Rf) .
Less Polar Compounds: Have a weaker interaction with the silica, preferring the mobile phase, and travel further up the plate. This results in a higher Retention Factor (Rf) .
Our target molecule has three key features influencing its polarity: a primary alcohol (-CH₂OH), a methyl ester (-COOCH₃), and an aromatic ring. Any reaction that modifies the alcohol or ester group will significantly alter the molecule's overall polarity, which we can visualize as a change in the Rf value on a TLC plate.
Predicted TLC Behavior of Related Compounds
Understanding the expected relative polarities of your starting material, reagents, and potential products is crucial for interpreting your TLC plate.
TLC developing chamber (a covered beaker works well)
Capillary tubes for spotting
Mobile Phase: A common starting point is 7:3 Hexane:Ethyl Acetate .
Visualization tools: UV lamp (254 nm)[2][3], and a potassium permanganate (KMnO₄) staining solution.
Step-by-Step Procedure
Preparation: Pour your mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
Plate Marking: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark small tick marks for each lane.
Spotting:
Lane 1 (Reference): Dissolve a small amount of your starting material, Methyl 2-fluoro-5-(hydroxymethyl)benzoate, in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, make a small, concentrated spot on the first tick mark.
Lane 2 (Co-spot): Carefully spot the starting material (Lane 1) and your reaction mixture directly on top of each other. This helps confirm spot identity.
Lane 3 (Reaction): Use a different capillary to spot your reaction mixture on the third tick mark. Take aliquots directly from the reaction at different time points (e.g., t=0, 1h, 2h).
Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your origin line. Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.
Visualization & Analysis:
Remove the plate and immediately mark the solvent front with a pencil.
Allow the plate to dry completely.
View the plate under a short-wave (254 nm) UV lamp. Aromatic compounds will appear as dark spots.[4] Circle any visible spots with a pencil.
If needed, submerge the plate in a KMnO₄ staining solution. Oxidizable groups, like the alcohol on your starting material, will appear as yellow/brown spots against a purple background.
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Caption: Standard experimental workflow for reaction monitoring by TLC.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the TLC analysis of reactions involving Methyl 2-fluoro-5-(hydroxymethyl)benzoate.
Q1: My spots are all streaking up the plate. What's wrong?
A: Streaking is typically caused by one of two issues:
Overloading: You have spotted too much material. The stationary phase becomes saturated, and the compound cannot partition effectively, leading to a continuous "streak" rather than a tight spot. Solution: Dilute your sample significantly and re-spot. The ideal spot should be 1-2 mm in diameter.[5]
High Polarity/Acidity: If you are forming a carboxylic acid (e.g., from ester hydrolysis), it can interact very strongly and sometimes irreversibly with the basic sites on the silica gel, causing streaking. Solution: Add a small amount (0.5-1%) of acetic acid to your mobile phase. The acid will protonate the silica surface and your analyte, reducing the strong ionic interactions and leading to sharper spots.[6]
Q2: I don't see any spots under the UV lamp.
A: This is unlikely for your starting material and expected aromatic products, as conjugated and aromatic systems are typically UV-active.[2][3] However, if you encounter this:
Causality: The concentration of your sample may be too low, or you may be forming a non-aromatic, non-conjugated side product.
Solution: First, try concentrating your sample and re-spotting. If spots are still not visible, proceed to a chemical stain. A potassium permanganate (KMnO₄) dip is excellent for this system as it will react with the alcohol on the starting material and potentially other oxidizable functional groups, making them visible.[7]
Q3: All my spots are at the very top (Rf ≈ 1) or stuck at the bottom (Rf ≈ 0). How do I fix this?
A: This is a classic mobile phase polarity issue.
If Rf ≈ 1 (at the solvent front): Your mobile phase is too polar. Your compounds are spending all their time in the mobile phase and not interacting with the silica. Solution: Decrease the polarity. For a hexane/ethyl acetate system, change the ratio from 7:3 to 9:1, for example.
If Rf ≈ 0 (at the origin): Your mobile phase is not polar enough. Your compounds are "stuck" to the polar silica gel and not moving. Solution: Increase the polarity of the mobile phase. Change the ratio from 7:3 hexane/ethyl acetate to 1:1, or even consider adding a small amount of a more polar solvent like methanol.
Q4: I'm monitoring an oxidation of the alcohol to the aldehyde. The two spots are overlapping. How can I get better separation?
A: The polarity difference between a primary alcohol and an aldehyde can be subtle, leading to very close Rf values.
Causality: The alcohol is more polar than the aldehyde, so the product (aldehyde) should have a slightly higher Rf than the starting material (alcohol).
Solution 1 (Optimize Mobile Phase): The goal is to maximize the difference in Rf values (ΔRf). Often, decreasing the overall polarity of the solvent system will improve the separation of compounds with similar polarities. Try a less polar mobile phase, like 9:1 or even 19:1 hexane/ethyl acetate. This will lower both Rf values but may increase the distance between them.
Solution 2 (Change Solvents): Sometimes, swapping one of the solvents can alter the selectivity. Try replacing ethyl acetate with diethyl ether or dichloromethane to see if it improves separation.
Solution 3 (Use a Longer Plate): A larger TLC plate allows for a longer development time, which can physically increase the distance between two spots with close Rf values.
Preventing decomposition of "Methyl 2-fluoro-5-(hydroxymethyl)benzoate"
Technical Support Center: Methyl 2-fluoro-5-(hydroxymethyl)benzoate A Guide to Preventing Decomposition and Ensuring Experimental Integrity Welcome to the technical support center for Methyl 2-fluoro-5-(hydroxymethyl)ben...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 2-fluoro-5-(hydroxymethyl)benzoate
A Guide to Preventing Decomposition and Ensuring Experimental Integrity
Welcome to the technical support center for Methyl 2-fluoro-5-(hydroxymethyl)benzoate (MFHB). As a key intermediate in the synthesis of fluorinated pharmaceutical compounds, its stability is paramount to the success of your research.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this critical reagent.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter, providing not just solutions but the chemical reasoning behind them.
Question 1: I've stored my MFHB for a few months and now my analytical data (NMR/LC-MS) shows new, unexpected peaks. What are the likely impurities?
Answer: The appearance of new peaks after storage strongly suggests decomposition. MFHB has two primary functional groups susceptible to degradation: the methyl ester and the hydroxymethyl (benzyl alcohol) group.
Likely Impurity 1: 2-fluoro-5-(hydroxymethyl)benzoic acid. This is the product of ester hydrolysis.[2] The methyl ester can react with ambient moisture, especially if the container is not properly sealed, to form the corresponding carboxylic acid. This is one of the most common degradation pathways for methyl benzoate derivatives.[3][4]
Likely Impurity 2: Methyl 2-fluoro-5-formylbenzoate. The hydroxymethyl group is a primary benzylic alcohol, which is susceptible to oxidation.[5][6] Exposure to atmospheric oxygen can lead to the formation of the corresponding aldehyde.
Likely Impurity 3: 2-fluoro-5-(carboxy)benzoic acid. If oxidation is significant, the hydroxymethyl group can be further oxidized from an aldehyde to a carboxylic acid.
Question 2: My reaction yield is lower than expected when using an older batch of MFHB. Could the starting material be the issue?
Answer: Absolutely. If your MFHB has partially decomposed, its effective purity is reduced, leading directly to lower yields of your desired product. For example, if 15% of the material has hydrolyzed to the carboxylic acid, you are starting your reaction with 15% less of the active reagent. It is crucial to assess the purity of the starting material before use, especially if it has been in storage for an extended period.
Question 3: What are the definitive optimal storage conditions for long-term stability?
Answer: Based on safety data sheets for MFHB and structurally similar compounds, the following conditions are recommended to minimize decomposition:
While MFHB is not strongly photosensitive, UV light can potentially catalyze oxidative processes.
Question 4: Are there specific reagents or solvents I should avoid during my experiment to prevent on-the-fly decomposition?
Answer: Yes. The chemical nature of MFHB makes it incompatible with certain conditions:
Strong Bases (e.g., NaOH, KOH, LiOH): These will rapidly saponify (hydrolyze) the methyl ester to the corresponding carboxylate salt.[13][14][15] This is a chemical transformation, not just degradation.
Strong Acids (e.g., concentrated H₂SO₄, HCl): While slower than base-catalyzed hydrolysis, strong acids can also promote the hydrolysis of the ester.[4]
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃, peroxides): These will readily oxidize the hydroxymethyl group to an aldehyde or carboxylic acid.[16] Even moderate oxidizers can affect this group.[6]
Reactive Metal Hydrides (e.g., LiAlH₄): These will reduce the methyl ester. This is a planned reaction, but unintended exposure would consume your starting material.
Choose neutral, dry solvents for your reactions unless the chemistry specifically requires acidic or basic conditions.
Understanding the Science: Key Decomposition Pathways
To effectively prevent decomposition, it is essential to understand the chemical mechanisms at play. The two primary pathways for MFHB degradation are hydrolysis and oxidation.
Pathway 1: Hydrolysis of the Methyl Ester
The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base. Under typical storage conditions, the most relevant is neutral or slightly acidic hydrolysis from ambient moisture. The presence of hydroxide ions from any basic contaminant will significantly accelerate this process.[15]
Pathway 2: Oxidation of the Hydroxymethyl Group
The hydroxymethyl group is a primary benzylic alcohol. Benzylic alcohols are particularly prone to oxidation because the intermediate radical is stabilized by the benzene ring.[5][17] This reaction converts the alcohol first to an aldehyde and potentially further to a carboxylic acid.
Visualizing Decomposition
The following diagram illustrates the two main decomposition routes from the parent molecule.
Caption: Recommended handling workflow for MFHB.
Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)
Before committing a significant amount of material to a large-scale reaction, a quick TLC can provide confidence in its purity.
Sample Preparation: Dissolve a small amount (1-2 mg) of your MFHB in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial.
Standard Preparation (Optional but Recommended): If you have a known fresh batch or the hydrolysis product, prepare a similar solution to run as a standard.
Spotting: Using a capillary tube, spot your sample solution(s) onto a silica gel TLC plate.
Elution: Develop the plate in a TLC chamber with an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
Visualization: Visualize the plate under a UV lamp (254 nm). The aromatic rings should be visible as dark spots.
Interpretation:
A pure sample should show a single, well-defined spot.
The presence of the hydrolysis product, 2-fluoro-5-(hydroxymethyl)benzoic acid, will appear as a more polar spot (lower Rf value) that may streak.
The aldehyde oxidation product will likely have an Rf value very close to the starting material, but may be distinguishable in some solvent systems.
If significant impurities are detected, consider purifying the material by recrystallization or column chromatography before use.
References
International Labour Organization (ILO) & World Health Organization (WHO). ICSC 1187 - METHYL BENZOATE. [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]
Alfa Aesar. Material Safety Data Sheet: Methyl benzoate. [Link]
Hekserij.nl. Methyl benzoate Safety Data Sheet. [Link]
Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
DrugBank. methyl hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. [Link]
Royal Society of Chemistry. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. [Link]
ACS Publications. Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]
Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. [Link]
ResearchGate. Alcohol derivatives on the selective oxidation of benzyl alcohol. [Link]
ResearchGate. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
PMC - NIH. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. [Link]
Technical Support Center: Reactions of Methyl 2-fluoro-5-(hydroxymethyl)benzoate
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for "Methyl 2-fluoro-5-(hydroxymethyl)benzoate." This guide, designed by our senior application scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Methyl 2-fluoro-5-(hydroxymethyl)benzoate." This guide, designed by our senior application scientists, provides in-depth technical assistance to help you navigate the experimental nuances of this versatile building block. We will focus specifically on the challenges posed by moisture sensitivity in reactions involving this compound. Our aim is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the success and reproducibility of your synthetic routes.
Understanding the Dual Reactivity of Methyl 2-fluoro-5-(hydroxymethyl)benzoate
Methyl 2-fluoro-5-(hydroxymethyl)benzoate possesses two key functional groups that can be susceptible to the presence of water: a methyl ester and a benzylic alcohol. The fluorine atom ortho to the ester group also influences the electronic properties of the aromatic ring and, consequently, the reactivity of these functional groups. Understanding the interplay of these features is critical for successful experimentation.
The Methyl Ester: Esters are susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated at higher temperatures.[1][2] This can lead to the formation of the corresponding carboxylic acid, an unwanted byproduct that can complicate purification and reduce the yield of the desired product.
The Benzylic Alcohol: The hydroxyl group at the benzylic position is a versatile handle for a variety of chemical transformations, including oxidation, etherification, and esterification. Many reagents used for these transformations, such as strong bases (e.g., sodium hydride for Williamson ether synthesis) or acylating agents, are themselves highly moisture-sensitive.[3] The presence of water can quench these reagents, leading to incomplete reactions and the formation of side products.
Frequently Asked Questions (FAQs)
Q1: How should I store "Methyl 2-fluoro-5-(hydroxymethyl)benzoate" to prevent degradation?
A: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place. A desiccator or a glove box is recommended for long-term storage to minimize exposure to atmospheric moisture.
Q2: I am seeing a significant amount of a more polar byproduct in my reaction. Could this be due to moisture?
A: Yes, it is highly likely. The formation of a more polar byproduct often indicates the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-fluoro-5-(hydroxymethyl)benzoic acid). This can occur if there is residual water in your solvents or reagents, or if the reaction is run under conditions that favor hydrolysis.[1][2]
Q3: My reaction to protect the benzylic alcohol is not going to completion. What could be the cause?
A: Incomplete conversion in protection reactions of the benzylic alcohol is often due to the deactivation of the reagents by moisture. For instance, in a Williamson ether synthesis using a strong base like sodium hydride (NaH), any water present will react with the NaH before it can deprotonate the alcohol.[3] Similarly, acylating agents can be hydrolyzed by water. Ensuring strictly anhydrous conditions is crucial for these transformations.
Q4: Does the fluorine atom affect the moisture sensitivity of the ester?
A: The electron-withdrawing nature of the fluorine atom can influence the rate of hydrolysis. In alkaline hydrolysis, the inductive effect of the ortho-fluoro substituent can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.[4]
Troubleshooting Guide
Observed Issue
Potential Moisture-Related Cause
Recommended Solution
Low yield of desired product
- Reagent quenching by water. - Hydrolysis of the starting material or product.
- Ensure all glassware is oven- or flame-dried. - Use anhydrous solvents. - Handle hygroscopic reagents in a glove box or under an inert atmosphere.[5]
Formation of 2-fluoro-5-(hydroxymethyl)benzoic acid
- Hydrolysis of the methyl ester.
- Use anhydrous solvents and reagents. - If the reaction conditions are basic, consider using a non-aqueous base. - For acidic conditions, minimize the amount of water present.
Inconsistent reaction times
- Variable amounts of moisture in different experimental setups.
- Standardize the procedure for drying solvents and glassware. - Use freshly opened or properly stored anhydrous solvents for each reaction.
Difficulty in product purification
- Presence of the hydrolyzed carboxylic acid byproduct.
- Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. - Recrystallization or column chromatography may be necessary.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction (e.g., Acylation of the Benzylic Alcohol)
This protocol outlines the key steps to ensure anhydrous conditions for a reaction sensitive to moisture, such as the acylation of the benzylic alcohol.
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at >120 °C for at least 4 hours or flame-dried under a stream of inert gas (e.g., argon or nitrogen) immediately before use.[5]
Inert Atmosphere: Assemble the glassware while still hot and allow it to cool under a positive pressure of inert gas. A bubbler system can be used to monitor the gas flow.[6]
Reagent and Solvent Preparation:
Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).
"Methyl 2-fluoro-5-(hydroxymethyl)benzoate" should be dried under vacuum before use if it has been stored for an extended period.
Liquid reagents should be transferred via syringe. Solid reagents that are moisture-sensitive should be weighed and added in a glove box or under a positive flow of inert gas.[6]
Reaction Setup:
Dissolve "Methyl 2-fluoro-5-(hydroxymethyl)benzoate" in the anhydrous solvent in the reaction flask under an inert atmosphere.
Add other reagents (e.g., a non-aqueous base like pyridine or triethylamine, followed by the acylating agent) dropwise via syringe or a dropping funnel.
Reaction Monitoring and Work-up:
Monitor the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
Upon completion, the reaction can be quenched by the careful addition of a proton source (e.g., saturated ammonium chloride solution if a basic reaction).
Proceed with a standard aqueous work-up and extraction with an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizing Moisture-Related Side Reactions
The following diagrams illustrate the desired reaction pathway versus potential side reactions caused by the presence of water.
Caption: Desired reaction vs. moisture-induced side reactions.
Caption: A simple troubleshooting workflow for unexpected results.
References
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]
Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
Alcohol Protecting Groups. University of Calgary. Retrieved from [Link]
Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. (2008, August 6). Retrieved from [Link]
Asensio, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
Benzylic C(sp 3 )–H fluorination. Beilstein Journals. (2024, July 10). Retrieved from [Link]
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ACS Publications. (2022, July 17). Retrieved from [Link]
Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Retrieved from [Link]
Effect of water on the esterification of acetic acid with benzyl alcohol. ResearchGate. Retrieved from [Link]
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. (2015, August 10). Retrieved from [Link]
How To Run A Reaction: The Setup. University of Rochester. Retrieved from [Link]
Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. MDPI. Retrieved from [Link]
Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. Retrieved from [Link]
Water-assisted sonochemically-induced demethylenation of benzyl alcohol to phenol over a structurally stable cupric oxide catalyst. Royal Society of Chemistry. Retrieved from [Link]
Moisture Sensitivity Definition. Fiveable. Retrieved from [Link]
Conducting moisture sensitive reactions under mechanochemical conditions. ResearchGate. (2018, August 6). Retrieved from [Link]
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. (2008, August 6). Retrieved from [Link]
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. (2024, June 30). Retrieved from [Link]
Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Royal Society of Chemistry. Retrieved from [Link]
Working with air and moisture sensitive compounds. Utrecht University. (2008, April 12). Retrieved from [Link]
Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed. Retrieved from [Link]
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Retrieved from [Link]
A Senior Scientist's Guide to Fluorinated Synthons in Medicinal Chemistry
The strategic incorporation of fluorine into therapeutic candidates is a pillar of modern drug design, transforming lead compounds into effective medicines. The unique physicochemical properties of fluorine—its small siz...
Author: BenchChem Technical Support Team. Date: February 2026
The strategic incorporation of fluorine into therapeutic candidates is a pillar of modern drug design, transforming lead compounds into effective medicines. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to meticulously fine-tune a molecule's metabolic stability, lipophilicity (LogP), acidity (pKa), and binding affinity.[1][2][3] This guide offers a comparative analysis of key fluorinated synthons, providing field-proven insights and experimental frameworks to aid researchers in their selection and application.
The Rationale for Fluorination: More Than a Metabolic Shield
The decision to fluorinate a molecule is a strategic choice driven by the need to overcome specific pharmacological hurdles. Replacing a metabolically vulnerable C-H bond with a robust C-F bond is a classic maneuver to block oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby extending a drug's half-life.[4][5][6] This is not merely a steric blocking effect; the strength of the C-F bond (e.g., ~110 kcal/mol in CH3-F vs. ~105 kcal/mol for a C-H bond in CH3-H) significantly raises the activation energy for oxidation.[4][5]
Beyond metabolic stability, fluorine's potent electron-withdrawing nature can lower the pKa of nearby amines, increasing the population of the neutral, more membrane-permeable form of a drug at physiological pH.[2][7] This modulation of lipophilicity and basicity is a delicate balance. While a single fluorine atom can increase LogP, larger fluorinated groups like trifluoromethyl (CF3) can have complex effects on a molecule's overall lipophilic profile.[7][8]
Caption: Logical workflow for applying fluorination strategies to address common drug discovery challenges.
Comparative Analysis of Key Fluorinated Synthons
The selection of a fluorinating synthon is dictated by the desired modification, the electronic nature of the substrate, and the tolerance of existing functional groups.
Trifluoromethyl (CF3) Group Donors
The CF3 group is a workhorse in medicinal chemistry, valued for its significant impact on lipophilicity and metabolic stability.[1] The choice between a nucleophilic or electrophilic CF3 source is a critical decision based on the substrate's reactivity.
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF3): These reagents deliver a "CF3-" equivalent. They are ideal for reaction with electrophilic centers like carbonyls and imines. The Ruppert-Prakash reagent is valued for its versatility and is activated by a catalytic amount of a fluoride source.
Electrophilic Reagents (e.g., Togni and Umemoto Reagents): These reagents deliver a "CF3+" equivalent and are used to trifluoromethylate nucleophiles such as thiols, indoles, and enolates.[9] Togni reagents, which are hypervalent iodine compounds, have gained popularity due to their stability and broad functional group tolerance.[9]
Table 1: Performance Comparison of Trifluoromethylating Reagents
Requires a fluoride initiator (e.g., TBAF, CsF); reactions can be sensitive to moisture.[10]
Electrophilic
Togni Reagent II
β-ketoesters, Anilines, Thiols
Bench-stable solid, high functional group tolerance, effective for late-stage functionalization.[9]
Often requires a base for substrate activation; can be more expensive than nucleophilic sources.[11]
Radical Precursors
Trifluoroiodomethane (CF3I)
Alkenes, Heteroarenes
Can be used in photoredox catalysis for mild, selective reactions.
Gaseous reagent; requires specific equipment for radical initiation (e.g., light source).
Experimental Protocol: Electrophilic Trifluoromethylation of a β-Ketoester with a Togni Reagent
This protocol describes the trifluoromethylation of an enolizable carbonyl compound, a common transformation in drug discovery.
Causality: An electrophilic reagent is chosen because the substrate, a β-ketoester, is readily deprotonated to form a nucleophilic enolate. A Togni reagent is selected for its high reactivity towards such soft nucleophiles and its excellent functional group compatibility. A non-nucleophilic organic base like DBU is used to generate the enolate without competing with it for the Togni reagent.
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the β-ketoester substrate (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise to the solution at room temperature and stir for 10 minutes.
Reagent Addition: Add the Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 equiv) in one portion.
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The protocol's success is validated by the complete consumption of the starting material and the appearance of a new, less polar spot on the TLC plate corresponding to the trifluoromethylated product. 19F NMR spectroscopy should show a characteristic singlet for the newly introduced CF3 group.
Difluoromethyl (CF2H) and Monofluoromethyl (CH2F) Synthons
The CF2H and CH2F groups offer more subtle electronic and steric perturbations compared to the CF3 group. The CF2H group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor.[12] The CH2F group serves as a metabolically robust replacement for a methyl or hydroxymethyl group.[8]
Table 2: Impact of Fluorination on Physicochemical Properties
Enhanced binding affinity and inhibitory activity towards α-chymotrypsin.[13]
Aromatic Amine
Fluorinated Aromatic Amine
Variable
pKa is typically lowered, affecting the ratio of ionized to neutral species at physiological pH.[14]
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde with Ruppert-Prakash Reagent (TMSCF3)
This protocol demonstrates the addition of a CF3 group to a carbonyl, forming a trifluoromethyl carbinol, a key intermediate for many fluorinated drugs.
Causality: A nucleophilic source (TMSCF3) is required to attack the electrophilic carbonyl carbon. A substoichiometric amount of a fluoride salt (cesium fluoride is used here for its high activity in ethereal solvents) is necessary to activate the silicon-carbon bond, generating the transient, highly reactive trifluoromethyl anion.
Setup: In an oven-dried flask under a nitrogen atmosphere, add the aldehyde substrate (1.0 equiv) and anhydrous 1,2-dimethoxyethane (DME) (0.5 M).
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 equiv) via syringe.
Initiation: Add a catalytic amount of anhydrous cesium fluoride (CsF) (0.1 equiv).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 5-12 hours. Monitor for the formation of the intermediate silyl ether by TLC.
Deprotection: Cool the reaction to room temperature. Add a 1M solution of hydrochloric acid (HCl) and stir vigorously for 1 hour to cleave the silyl ether.
Work-up: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the resulting crude alcohol by flash chromatography.
Self-Validation: The reaction can be monitored in two stages. First, the consumption of the aldehyde and formation of the silyl ether intermediate. Second, the conversion of the silyl ether to the final alcohol product after acidic workup. The final product can be confirmed by 1H, 13C, and 19F NMR.
Caption: Experimental workflow for the nucleophilic trifluoromethylation of an aldehyde.
Emerging Fluorinated Synthons: Expanding the Toolkit
Medicinal chemistry continuously seeks novel functionalities to explore chemical space. The trifluoromethoxy (OCF3) and pentafluorosulfanyl (SF5) groups are two such motifs that are gaining significant traction.
Trifluoromethoxy (OCF3) Group: Often described as a "super-methoxy" group, the OCF3 moiety is highly lipophilic and metabolically stable.[1] Its synthesis was historically challenging, but new reagents and protocols for direct trifluoromethoxylation are making it more accessible.[15][16][17]
Pentafluorosulfanyl (SF5) Group: Termed the "super-trifluoromethyl group," the SF5 moiety is even more electronegative and lipophilic than CF3.[18][19] It is exceptionally stable and can profoundly enhance a molecule's metabolic resistance and binding affinity.[20] Its application is growing as more reliable synthetic methods become available.[18][21]
Conclusion: A Strategic Imperative
The judicious use of fluorinated synthons is not a matter of trial and error but a strategic, data-driven process. By understanding the distinct properties and reactivities of different fluorinating reagents, from the well-established trifluoromethyl donors to emerging groups like SF5, researchers can rationally design molecules with enhanced pharmacokinetic and pharmacodynamic profiles. The experimental protocols and comparative data provided herein serve as a foundational resource for scientists aiming to harness the full potential of fluorine in the quest for novel therapeutics.
References
Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024). Chapman University Digital Commons. Retrieved from [Link]
Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (n.d.). ResearchGate. Retrieved from [Link]
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved from [Link]
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (n.d.). ACS Publications. Retrieved from [Link]
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PMC - NIH. Retrieved from [Link]
Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. (2025). PubMed Central. Retrieved from [Link]
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]
Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. (2019). PubMed Central. Retrieved from [Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. Retrieved from [Link]
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Organic & Biomolecular Chemistry. (2016). SciSpace. Retrieved from [Link]
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2025). n.d..
Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. (2025). ResearchGate. Retrieved from [Link]
Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. (n.d.). ACS Publications. Retrieved from [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025). Request PDF. Retrieved from [Link]
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC - NIH. Retrieved from [Link]
The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. (n.d.). PubMed. Retrieved from [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. Retrieved from [Link]
Late‐Stage Fluorination: From Fundamentals to Application. (2014). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
Synthesis of trifluoromethyl carbinols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]
Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). ResearchGate. Retrieved from [Link]
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (n.d.). CONICET. Retrieved from [Link]
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. Retrieved from [Link]
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved from [Link]
Late-stage difluoromethylation: concepts, developments and perspective. (n.d.). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). Request PDF. Retrieved from [Link]
Late-Stage Fluorination: From Fundamentals to Application. (n.d.). PMC - NIH. Retrieved from [Link]
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC. Retrieved from [Link]
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. (n.d.). n.d..
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. Retrieved from [Link]
Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. (2026). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). PDF. Retrieved from [Link]
Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (2021). Semantic Scholar. Retrieved from [Link]
1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Retrieved from [Link]
Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. (2022). Refubium - Freie Universität Berlin. Retrieved from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). n.d..
Atomistic Insights into Anomeric and Stereochemical Effects on Glucose Transport by GLUTs. (2026). American Chemical Society. Retrieved from [Link]
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PMC - NIH. Retrieved from [Link]
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
Structural Validation of Methyl 2-fluoro-5-(hydroxymethyl)benzoate: A Multi-Dimensional NMR Approach
Executive Summary Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a high-value intermediate, frequently utilized as a "warhead" precursor in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated bi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a high-value intermediate, frequently utilized as a "warhead" precursor in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated bioactive scaffolds. Its structural integrity is governed by the precise placement of the fluorine atom relative to the ester and hydroxymethyl handles.
The Challenge: Standard synthetic routes (e.g., electrophilic halogenation or nitration/reduction) often yield regioisomeric mixtures (e.g., 6-fluoro or 4-substituted isomers) that are difficult to separate by standard chromatography. Relying solely on low-field 1H NMR can lead to "silent failures" where incorrect isomers are carried forward, devastating downstream Structure-Activity Relationship (SAR) data.
The Solution: This guide establishes a Triangulated Validation Protocol combining
-NMR, -coupling analysis, and NOESY experiments to unambiguously certify the 1,2,5-substitution pattern.
The Regioisomer Trap: Why Standard 1H NMR Fails
In routine 1H NMR, the aromatic region of trisubstituted benzenes often appears as a complex cluster of multiplets.
Ambiguity: The chemical shifts of the 2-fluoro and 6-fluoro isomers are remarkably similar (
7.0–8.0 ppm).
Coupling Confusion: Both isomers exhibit splitting patterns that can be mistaken for one another if resolution is low or if
decoupling is not utilized.
To guarantee the structure, we must move beyond chemical shift matching and validate the connectivity using scalar coupling (
) and spatial proximity (NOE).
Comparative Analysis: Validation Techniques
Technique
Sensitivity
Specificity
Throughput
Verdict
Routine 1H NMR
High
Low
High
Insufficient. Prone to misinterpretation of overlapping multiplets.
19F NMR
High
Medium
High
Essential Screening Tool. Rapidly identifies impurities but lacks connectivity data.[1]
Integrated 1H-19F + NOESY
Medium
High
Medium
Gold Standard. Provides self-validating connectivity and spatial proof.[1]
X-Ray Crystallography
Low
Absolute
Low
Overkill. Reserved for final GMP certification, not routine batch checks.[1]
The "Triangulation" Validation Protocol
Note: This protocol assumes a standard 400 MHz or higher NMR instrument.
Phase 1: The Fluorine Anchor (
-NMR)
Before analyzing protons, establish the fluorine environment.
Protocol: Run a proton-coupled
experiment.
Success Criteria:
Chemical Shift: Expect a signal between -100 and -120 ppm (typical for aryl fluorides).
Multiplicity: The signal should appear as a sextet or complex multiplet , not a singlet. This confirms coupling to adjacent protons (H-3, H-4, H-6).
Failure Mode: A singlet implies no protons are ortho/meta, or rapid exchange (unlikely here).
Phase 2: Scalar Coupling Logic (
-NMR)
This is the critical step. You must verify the specific coupling constants (
fluorine_coupled (Ensure 19F decoupling is OFF for the first proton scan to measure
).
noesygpph (Phase-sensitive NOESY).
References
Synthesis & Characterization of Fluorobenzoates
Gillmore, A. T., et al. "Process Development of a Scalable Route to the PARP Inhibitor Rucaparib." Organic Process Research & Development, 2012, 16(12), 1897–1904.
Relevance: Details the nitration/reduction pathways for 2-fluoro-5-substituted benzoates and their NMR sign
NMR Coupling Constants (
):
Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.
Relevance: Authoritative source for Ortho (6-12 Hz) vs Meta (5-8 Hz) coupling ranges in aromatic systems.[7]
General Isomer Differentiation:
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, Elsevier, 2016.
Relevance: Defines the NOESY protocols for distinguishing regioisomers in trisubstituted benzene rings.
Comprehensive Guide to Assessing the Purity of Synthesized Methyl 2-fluoro-5-(hydroxymethyl)benzoate
Executive Summary This guide provides a technical framework for validating the purity of Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS: 165803-94-1), a critical intermediate in the synthesis of fluorinated bioactive sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for validating the purity of Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS: 165803-94-1), a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Unlike generic certificates of analysis, this document details the causality behind analytical choices, comparing the industry-standard HPLC-UV against the orthogonal absolute quantification of qNMR .
The Analytical Challenge
The target molecule possesses three distinct functionalities that dictate analytical behavior:
Methyl Ester: Susceptible to hydrolysis (impurity: 2-fluoro-5-(hydroxymethyl)benzoic acid).
Hydroxymethyl Group: Susceptible to oxidation (impurity: Methyl 2-fluoro-5-formylbenzoate).
Fluorine Substituent: Provides unique selectivity opportunities in chromatography (fluorophilic interactions).
Part 1: High-Performance Liquid Chromatography (HPLC-UV)
Role: The workhorse for detecting trace impurities (related substances) and establishing relative purity.
Method Development Logic
Column Selection: A standard C18 is acceptable, but a Phenyl-Hexyl phase is superior here. The
interactions combined with the fluorine atom's electronegativity provide better resolution between the target and its defluorinated or regio-isomeric impurities compared to standard alkyl chains.
Mobile Phase: Acidic modification is non-negotiable to suppress the ionization of potential hydrolysis products (carboxylic acids), ensuring they interact with the stationary phase rather than eluting in the void volume.
Optimized Experimental Protocol
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
Initial equilibration; retention of polar acid impurities.
15.0
90
Ramp to elute the neutral ester and non-polar dimers.
20.0
90
Wash column of highly lipophilic byproducts.
| 20.1 | 5 | Re-equilibration. |
System Suitability & Self-Validation
To ensure trustworthiness, every run must pass these criteria:
Tailing Factor (
): Must be for the main peak. (High tailing indicates secondary silanol interactions).
Resolution (
): between the target and the nearest impurity (likely the aldehyde oxidation product).
Part 2: Quantitative NMR (qNMR)
Role: The "Truth" Standard. qNMR provides absolute purity determination without requiring a reference standard of the target molecule, eliminating potency errors found in HPLC reference standards.
Experimental Logic
Solvent:DMSO-d6 is preferred over CDCl
. The hydroxyl proton of the hydroxymethyl group is exchangeable; in CDCl, it may broaden or drift. In DMSO-d6, it forms a sharp triplet (due to coupling with CH), providing an additional diagnostic signal.
Internal Standard (IS):1,3,5-Trimethoxybenzene (TMB). It is non-hygroscopic, non-volatile, and its signals (singlet at ~6.1 ppm) do not overlap with the benzoate aromatic region (7.0–8.0 ppm) or the benzylic methylene (~4.5 ppm).
qNMR Protocol
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of TraceCERT® grade TMB () into the same vial using a microbalance (precision mg).
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
Acquisition:
Pulse Angle: 30° (to ensure full relaxation).
Relaxation Delay (
): 30 seconds (Must be of the slowest proton).
Scans: 16 or 32.
Temperature: 298 K.
Calculation (The Self-Validating Equation)
Where:
: Integrated area (Target CH vs IS Singlet).
: Number of protons (2 for CH, 3 for TMB aromatic H).
The choice between HPLC and qNMR depends on the stage of drug development.
Performance Data Comparison
Feature
Method A: HPLC-UV
Method B: qNMR
Primary Output
Relative Purity (% Area)
Absolute Purity (% w/w)
Specificity
High (Separates isomers)
High (Structural ID included)
Sensitivity (LOD)
~0.05% (Trace impurities)
~1.0% (Not for trace analysis)
Reference Std
Required (for assay)
Not Required (for analyte)
Analysis Time
30 min/run + Setup
10 min/sample
Weakness
Response factors vary by impurity
High LOD; requires pure IS
Decision Workflow (Visualized)
Caption: Decision tree for selecting the appropriate analytical workflow based on synthesis stage.
Part 4: Impurity Profiling & Pathway Visualization
Understanding the chemical origin of impurities is vital for process control. The following diagram illustrates the degradation pathways that HPLC must detect.
Caption: Common degradation pathways defining the critical quality attributes (CQAs) for HPLC detection.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6][7] (2023).[2][6][8] Available at: [Link]
PubChem. Compound Summary: Methyl 2-fluoro-5-formylbenzoate (Related Impurity). Available at: [Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]